1,2-Bis(diphenylphosphino)propane

Description

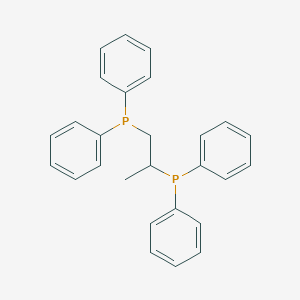

Structure

3D Structure

Properties

IUPAC Name |

1-diphenylphosphanylpropan-2-yl(diphenyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26P2/c1-23(29(26-18-10-4-11-19-26)27-20-12-5-13-21-27)22-28(24-14-6-2-7-15-24)25-16-8-3-9-17-25/h2-21,23H,22H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGOBPPNNYVSJTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CP(C1=CC=CC=C1)C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30394560 | |

| Record name | 1,2-BIS(DIPHENYLPHOSPHINO)PROPANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30394560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15383-58-1 | |

| Record name | 1,2-BIS(DIPHENYLPHOSPHINO)PROPANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30394560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,2 Bis Diphenylphosphino Propane Complexes

Preparation of Molybdenum Dinitrogen Complexes with 1,2-Bis(diphenylphosphino)propane

The synthesis of molybdenum dinitrogen complexes containing this compound (also referred to as 1,2-dppp) has been reported as part of a broader investigation into complexes with mixed phosphine (B1218219) ligands. These complexes are of interest for their potential role in nitrogen fixation.

A specific example is the preparation of the complex [Mo(N₂)(dpepp)(1,2-dppp)], which involves the co-ligation of a bidentate and a tridentate phosphine ligand to a molybdenum center. The tridentate ligand used is bis(2-diphenylphosphinoethyl)phenylphosphine (dpepp), while the bidentate ligand is R-(+)-1,2-bis(diphenylphosphino)propane. The synthesis of this and related complexes has been described, and they have been characterized using vibrational and ³¹P NMR spectroscopy nih.gov. The spectroscopic analyses are crucial for understanding the geometric and electronic structures of these complexes nih.gov.

The key research findings indicate that the combination of different phosphine ligands influences the properties of the resulting molybdenum dinitrogen complex. The N-N and metal-N vibrational frequencies, along with the ³¹P NMR spectral data, provide insights into the coordination environment of the molybdenum atom and the activation of the dinitrogen ligand nih.gov. The study of different isomers and their spectroscopic properties is also a significant aspect of this research nih.gov.

| Complex | Bidentate Ligand | Tridentate Ligand | Spectroscopic Methods |

| [Mo(N₂)(dpepp)(1,2-dppp)] | R-(+)-1,2-bis(diphenylphosphino)propane (1,2-dppp) | bis(2-diphenylphosphinoethyl)phenylphosphine (dpepp) | Vibrational and ³¹P NMR spectroscopy |

Synthesis of Mononuclear Ortho-Palladated Complexes Involving this compound

Consistent with the lack of information on the synthesis of the parent mononuclear ortho-palladated complexes with this compound, there is no available information on the subsequent reactions of such complexes with N,C-orthopalladated species.

Coordination Chemistry of 1,2 Bis Diphenylphosphino Propane

Bidentate Chelation Mode

1,2-Bis(diphenylphosphino)propane functions as a bidentate chelating ligand, coordinating to a metal center through the lone pairs of electrons on its two phosphorus atoms. This coordination results in the formation of a stable five-membered chelate ring, comprising the metal atom, the two phosphorus atoms, and the two carbon atoms of the propane (B168953) backbone. This five-membered ring structure is analogous to that formed by the well-known ligand 1,2-bis(diphenylphosphino)ethane (B154495) (dppe). nih.gov The key structural feature of PROPHOS that distinguishes it from dppe is the presence of a methyl group on the carbon backbone, which introduces a chiral center.

Table 1: Comparison of Related Bidentate Phosphine (B1218219) Ligands

| Ligand Name | Abbreviation | Chelate Ring Size | Typical Bite Angle (°) |

|---|---|---|---|

| 1,1-Bis(diphenylphosphino)methane | dppm | 4 | ~73 |

| 1,2-Bis(diphenylphosphino)ethane | dppe | 5 | ~86 |

| This compound | PROPHOS | 5 | Narrow (similar to dppe) |

| 1,3-Bis(diphenylphosphino)propane (B126693) | dppp (B1165662) | 6 | ~91 |

This table provides a comparative overview of common diphosphine ligands, highlighting the structural properties related to their chelation with metal centers.

Complexation with Molybdenum

The coordination of this compound to molybdenum has been explored, particularly in the context of synthesizing dinitrogen complexes that serve as models for nitrogen fixation.

Mo-N₂ Complexes with Di- and Triphosphine Coligands

Significant research has been conducted on molybdenum-dinitrogen complexes stabilized by phosphine ligands. In this area, this compound has been successfully incorporated as a bidentate coligand alongside a tridentate phosphine ligand. A specific example is the complex [Mo(N₂)(dpepp)(1,2-dppp)], where '1,2-dppp' refers to R-(+)-1,2-bis(diphenylphosphino)propane and 'dpepp' is the tridentate ligand bis(2-diphenylphosphinoethyl)phenylphosphine. nih.gov This complex was prepared and studied using vibrational and ³¹P NMR spectroscopy to understand its geometric and electronic structure. The study focused on identifying different isomers and their spectroscopic properties, which is crucial for discussing the implications for synthetic nitrogen fixation. nih.gov The synthesis of such mixed-ligand systems demonstrates the ability of PROPHOS to effectively coordinate with molybdenum in a sterically demanding environment and to support the binding of dinitrogen. nih.gov

Complexation with Palladium

This compound readily forms complexes with palladium, and these complexes have been investigated for their potential in catalysis and as anticancer agents. The formation of these complexes typically proceeds via a ligand exchange reaction, where a labile ligand on a palladium precursor is displaced by the two phosphorus donor atoms of PROPHOS. For example, complexes of the type [PdI(Aryl)(diphosphine)] have been synthesized from [PdI(tmeda)(Aryl)] precursors (where tmeda = N,N,N',N'-tetramethylethylenediamine). rsc.org The resulting palladium complexes adopt a slightly distorted square-planar geometry, which is characteristic of Pd(II) centers. nih.gov

Orthopalladation in Benzylamine-Derived Complexes

Isomeric Forms and Their Coordination Properties in Metal Complexes

The propane backbone of this compound contains a stereogenic center at the C2 position, meaning the ligand exists as two non-superimposable mirror-image isomers: (R)-PROPHOS and (S)-PROPHOS. sigmaaldrich.com This inherent chirality is the most significant feature of this ligand and is the primary reason for its widespread use in asymmetric catalysis.

When these enantiomerically pure ligands coordinate to a metal center, they create a chiral environment that can influence the stereochemical outcome of a catalytic reaction, enabling the synthesis of a specific enantiomer of a product. (R)-PROPHOS and (S)-PROPHOS have been employed in various metal-catalyzed asymmetric reactions.

Table 2: Applications of Chiral PROPHOS in Asymmetric Catalysis

| Metal Center | Reaction Type | Ligand Isomer Used | Key Finding | Reference(s) |

|---|---|---|---|---|

| Nickel | Intramolecular Cyclotrimerization | (S)-PROPHOS | Achieved 62% enantiomeric excess (ee). | mdpi.comresearchgate.net |

| Cobalt | Hydrovinylation | (R)-PROPHOS | Major product was the 1,2-adduct, though with low enantioselectivity. | rsc.org |

| Iron | Complex Synthesis | (R)-PROPHOS | Formation of [FeCp((R)-PROPHOS)(p-NCR)][PF6] complexes. | researchgate.net |

| Molybdenum | N₂ Complex Synthesis | R-(+)-PROPHOS | Formation of [Mo(N₂)(dpepp)(1,2-dppp)]. | nih.gov |

This interactive table summarizes selected applications of the enantiomeric forms of PROPHOS in creating chiral metal complexes for various chemical transformations.

The ability to use either the (R) or (S) isomer allows chemists to selectively produce one of two possible enantiomeric products, a fundamental concept in modern pharmaceutical and fine chemical synthesis. The choice between (R)- and (S)-PROPHOS determines the absolute configuration of the product, making it a valuable tool for stereocontrolled synthesis. nih.gov

Advanced Spectroscopic Characterization of 1,2 Bis Diphenylphosphino Propane Metal Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the characterization of dppp (B1165662) metal complexes, providing detailed information about the ligand's coordination environment, the presence of isomers, and the connectivity of atoms within the molecule.

³¹P NMR Analysis for Coordination Confirmation and Isomer Detection

Furthermore, ³¹P NMR is exceptionally sensitive to the stereochemistry of the complex, making it an invaluable tool for the detection and characterization of isomers. For instance, in square planar or octahedral complexes, cis and trans isomers will give rise to distinct sets of signals in the ³¹P NMR spectrum, often with different chemical shifts and coupling constants. The integration of these signals can also provide information on the relative abundance of each isomer in solution.

Correlation Spectroscopy (COSY)-45 for Determination of Coupling Constants

Two-dimensional NMR techniques, such as COSY-45 (Correlation Spectroscopy), are employed to determine coupling constants between phosphorus nuclei, which can be challenging to extract from a one-dimensional spectrum, especially in cases of complex spin systems or broad lines. The COSY-45 experiment is particularly useful for identifying through-bond correlations between coupled nuclei. In the context of dppp complexes, this technique helps to establish the connectivity between the two phosphorus atoms of the ligand, providing information about the P-C-C-P backbone. The cross-peaks in a COSY-45 spectrum arise from scalar (J) coupling, and the magnitude of these couplings can be related to the dihedral angles within the chelate ring, offering insights into its conformation.

¹H and ¹³C NMR Spectral Analysis

While ³¹P NMR focuses on the phosphorus atoms, ¹H and ¹³C NMR spectroscopy provide detailed information about the organic framework of the dppp ligand. In the ¹H NMR spectrum, the protons of the phenyl groups and the propane (B168953) backbone show characteristic chemical shifts. Upon coordination, these shifts can be altered due to changes in the electronic environment and anisotropic effects from the metal center and the phenyl rings. The methylene (B1212753) (CH₂) and methine (CH) protons of the propane backbone are particularly sensitive to the conformation of the chelate ring.

Similarly, the ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the dppp ligand. The coordination of the phosphine (B1218219) groups to the metal center induces changes in the chemical shifts of the carbon atoms, especially those directly bonded to phosphorus (C-P) and the ipso-carbons of the phenyl rings. These changes provide further evidence of coordination and can offer insights into the electronic effects of the metal on the ligand.

Vibrational (IR) Spectroscopy for Metal-Ligand Interactions

Infrared (IR) spectroscopy is a powerful tool for probing the vibrational modes of a molecule, including those associated with the metal-ligand bonds. In the context of dppp complexes, the IR spectrum provides valuable information about the coordination of the ligand and the strength of the metal-phosphorus interaction. The free dppp ligand exhibits characteristic vibrational bands corresponding to the P-C and C-H bonds of the phenyl and propane moieties. Upon coordination to a metal, new vibrational modes corresponding to the metal-phosphorus (ν(M-P)) stretching frequency may appear in the far-IR region of the spectrum. The position of this band is indicative of the strength of the M-P bond; a higher frequency generally corresponds to a stronger bond. Additionally, changes in the vibrational frequencies of the ligand itself upon coordination can provide indirect evidence of complex formation and information about the electronic effects of the metal on the ligand.

Elemental Analysis for Stoichiometric Confirmation

Elemental analysis is a fundamental technique used to determine the empirical formula of a compound by measuring the percentage composition of its constituent elements (typically carbon, hydrogen, and nitrogen). For dppp metal complexes, elemental analysis is crucial for confirming the stoichiometry of the complex, i.e., the ratio of the metal to the dppp ligand and any other co-ligands present. The experimentally determined percentages of C and H are compared with the calculated values for the proposed molecular formula. A close agreement between the experimental and calculated values provides strong evidence for the proposed stoichiometry of the newly synthesized complex.

Applications of 1,2 Bis Diphenylphosphino Propane in Catalysis

Implications for Synthetic Nitrogen Fixation

Synthetic nitrogen fixation, the conversion of atmospheric dinitrogen (N₂) into valuable nitrogen-containing compounds like ammonia, is a cornerstone of modern chemistry and agriculture. This process is exceptionally challenging due to the high strength of the N≡N triple bond. Catalytic systems, often based on transition metals, are employed to facilitate this conversion under milder conditions than the industrial Haber-Bosch process. The electronic and steric properties of the ligands coordinating to the metal center are critical for the binding and subsequent activation of the dinitrogen molecule.

Despite the importance of phosphine (B1218219) ligands in stabilizing the low-valent metal centers typically required for N₂ activation, a comprehensive search of scientific literature does not reveal significant research or established applications specifically implicating 1,2-bis(diphenylphosphino)propane (PROPHOS) in catalytic systems for synthetic nitrogen fixation. Research in this field has predominantly focused on other types of phosphine ligands, such as pincer-type ligands or bulky monodentate phosphines, in combination with metals like molybdenum, iron, and ruthenium. These systems are designed to provide the specific electronic environment needed to bind N₂ and facilitate its reduction.

At present, there is no substantial body of evidence to detail the specific implications or role of this compound in this particular catalytic application.

Emerging Research Directions in 1,2 Bis Diphenylphosphino Propane Chemistry

Exploration of New Metal Complexes and Coordination Modes

1,2-Bis(diphenylphosphino)propane (dppp) is a bidentate ligand that coordinates to transition metals to form stable chelate complexes. The two diphenylphosphino groups are attached to a propane (B168953) backbone, allowing for flexible coordination to a metal center. evitachem.com The stereochemistry at the central carbon atom, particularly in its chiral forms like (S)-(-)-1,2-bis(diphenylphosphino)propane, is crucial for inducing enantioselectivity in catalytic reactions.

Recent research has focused on the synthesis and characterization of new metal complexes of this compound with various transition metals. These complexes exhibit diverse coordination geometries and electronic properties, which in turn influence their reactivity. The synthesis of these complexes typically involves the reaction of the corresponding metal precursor with the dppp (B1165662) ligand in a suitable solvent under an inert atmosphere. evitachem.com

For instance, platinum(II) and palladium(II) complexes of diphosphine ligands, including analogues of dppp, have been synthesized and characterized. nih.gov These complexes often feature a cis-coordination of the phosphine (B1218219) ligand. While research on gold(I) complexes has been extensive with the related 1,2-bis(diphenylphosphino)ethane (B154495) (dppe) ligand, forming binuclear structures, similar investigations with the propane analogue are an active area of research. nih.govmdpi.com The slightly larger bite angle of dppp compared to dppe can lead to different coordination geometries and reactivities.

Table 1: Selected Metal Complexes of Bis(diphenylphosphino)alkane Ligands and Their Properties

| Ligand | Metal | Complex Formula | Coordination Geometry | Reference |

| 1,2-Bis(diphenylphosphino)ethane (dppe) | Platinum(II) | [Pt(dppe)(carboxylate)₂] | cis-planar | nih.gov |

| 1,2-Bis(diphenylphosphino)ethane (dppe) | Palladium(II) | [Pd(dppe)(carboxylate)₂] | cis-planar | nih.gov |

| 1,2-Bis(diphenylphosphino)ethane (dppe) | Gold(I) | [Au₂(μ-dppe)₂Br₂] | Three-coordinate | nih.gov |

| 1,3-Bis(diphenylphosphino)propane (B126693) (dppp) | Nickel(II) | [Ni(dppp)Cl₂] | Square planar | wikipedia.org |

| 1,3-Bis(diphenylphosphino)propane (dppp) | Palladium(II) | [Pd(dppp)] | Tetrahedral | acs.org |

| 1,3-Bis(diphenylphosphino)propane (dppp) | Platinum(II) | [Pt(dppp)₂] | Tetrahedral | acs.org |

Further Development in Catalytic Transformations

The primary application of this compound lies in asymmetric catalysis, where its chiral nature is exploited to control the stereochemical outcome of reactions. The ligand's ability to form stable complexes with transition metals such as rhodium, palladium, and ruthenium makes it a versatile component in a variety of catalytic systems.

A significant area of development is in hydrogenation reactions. The chiral environment created by the dppp ligand around the metal center allows for enantioselective hydrogenation of various substrates. This is particularly valuable in the synthesis of pharmaceuticals and other fine chemicals where a specific enantiomer is required.

Furthermore, dppp and its analogues are employed in cross-coupling reactions. For example, nickel complexes of 1,3-bis(diphenylphosphino)propane are effective catalysts for the Kumada coupling reaction. wikipedia.org Palladium complexes of dppp are utilized in Heck-type arylations to control regioselectivity. wikipedia.org The electronic and steric properties of the dppp ligand can be fine-tuned to optimize the catalytic activity and selectivity for specific transformations.

Recent research also explores the use of dppp in the development of catalysts for CO₂ hydrogenation to methanol, a critical process for sustainable chemical production. acs.org While indium oxide-based catalysts are prominent in this area, the role of phosphine ligands in modifying catalyst performance is an emerging field of study. acs.org

Table 2: Catalytic Applications of Bis(diphenylphosphino)alkane Ligands

| Ligand | Metal | Reaction Type | Key Feature | Reference |

| (S)-(-)-1,2-Bis(diphenylphosphino)propane | Rh, Pd, Ru | Asymmetric Catalysis | Enantioselective control | |

| 1,3-Bis(diphenylphosphino)propane | Nickel | Kumada Coupling | C-C bond formation | wikipedia.org |

| 1,3-Bis(diphenylphosphino)propane | Palladium | Heck Arylation | Regioselectivity control | wikipedia.org |

| 1,3-Bis(diphenylphosphino)propane | Palladium | CO/Ethylene Copolymerization | Polyketone synthesis | wikipedia.org |

Q & A

Q. What are the key synthetic routes for preparing 1,2-Bis(diphenylphosphino)propane?

The synthesis typically involves reacting 1,2-dihalopropane (e.g., 1,2-dibromopropane) with diphenylphosphine in the presence of a strong base like sodium hydride or lithium. The reaction proceeds via nucleophilic substitution, where the halide groups are replaced by diphenylphosphine moieties. For air-sensitive phosphine ligands, inert atmosphere techniques (e.g., Schlenk line) are critical to prevent oxidation. Similar methods are employed for analogous ligands like 1,2-Bis(diphenylphosphino)ethane (dppe) and 1,2-Bis(dimethylphosphino)ethane .

Q. How is this compound characterized spectroscopically?

- 31P NMR : A singlet or split signal (depending on symmetry) in the range of δ -10 to -20 ppm, typical for arylphosphines.

- 1H/13C NMR : Aromatic protons (δ 7.2–7.8 ppm) and aliphatic backbone signals (δ 1.5–2.5 ppm for propane chain).

- Melting Point : Analogous ligands like dppe melt at 138–142°C , suggesting similar thermal properties.

- X-ray Crystallography : Confirms bite angle (distance between phosphorus atoms) and geometry .

Q. What precautions are necessary for handling and storing this ligand?

- Storage : Under inert gas (N₂ or Ar) at low temperatures (-20°C) to prevent oxidation to phosphine oxides.

- Safety : Use gloves and eye protection due to irritant properties (Risk Phrase R36/37/38). Work in a fume hood to avoid inhalation .

Advanced Research Questions

Q. How does the bite angle of this compound influence catalytic activity in transition metal complexes?

The bite angle (P–M–P angle) determines steric and electronic effects on metal centers. For example:

- Smaller bite angles (from shorter backbones like ethane) favor tighter coordination, enhancing oxidative addition in cross-coupling reactions.

- Larger angles (e.g., in 1,3-Bis(diphenylphosphino)propane, dppp) stabilize trigonal planar geometries, improving regioselectivity in hydroformylation . Comparative studies with dppp (1,3-isomer) in palladium-catalyzed reactions show distinct activity profiles .

Q. What computational methods are used to study electronic properties of this ligand in coordination complexes?

Density Functional Theory (DFT) models (e.g., PBE0 hybrid functional) analyze electron density distribution, HOMO-LUMO gaps, and metal-ligand bond strengths. These studies predict catalytic behavior, such as redox potentials in nickel- or palladium-mediated reactions . For example, DFT can model how backbone flexibility in this compound affects charge transfer in [FeFe]-hydrogenase mimics .

Q. How does this ligand compare to other diphosphines in asymmetric catalysis?

- vs. BINAP : BINAP’s rigid binaphthyl backbone enables enantioselectivity in Suzuki-Miyaura couplings, whereas this compound’s flexible propane chain may favor faster substrate turnover.

- vs. dppe : The propane backbone in this compound provides greater steric bulk than dppe (ethane backbone), potentially stabilizing larger metal centers .

Q. What are the challenges in synthesizing enantiopure (R)- or (S)-1,2-Bis(diphenylphosphino)propane?

Chiral resolution via diastereomeric salt formation or asymmetric catalysis using chiral auxiliaries is required. For example, (R)-PROPHOS (CAS 67884-32-6) is synthesized via enantioselective lithiation of diphenylphosphine derivatives . Purity is verified by chiral HPLC or circular dichroism.

Methodological Notes

- Synthesis Optimization : Use excess diphenylphosphine and slow addition of dihalopropane to minimize side reactions .

- Air Sensitivity : Employ glovebox or Schlenk techniques for ligand purification and complexation .

- Computational Modeling : Validate DFT results with experimental X-ray or spectroscopic data to ensure accuracy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.